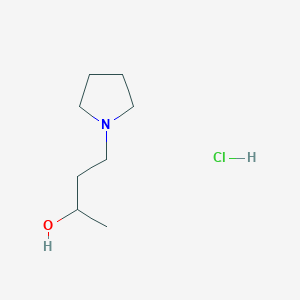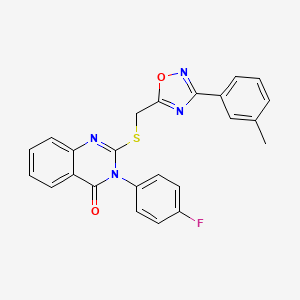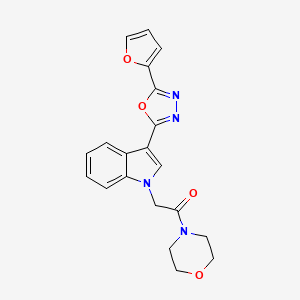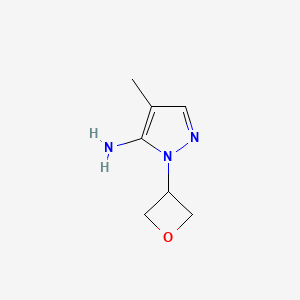
3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C26H19BrFN3O2 and its molecular weight is 504.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
Compounds with structural elements related to the query chemical have shown promising antimicrobial activities. For instance, novel quinoline-pyrazoline-based coumarinyl thiazole derivatives have been synthesized and evaluated for their antimicrobial effectiveness. Certain fluoro-substituted compounds within this series demonstrated significant antimicrobial activity, suggesting potential as novel antimicrobial agents (Ansari & Khan, 2017). Additionally, quinoline-based derivatives have been synthesized and displayed broad-spectrum antimicrobial potency against various microbial strains, highlighting their potential as lead molecules for antimicrobial drug development (Desai, Rajpara, & Joshi, 2012).
Synthesis and Characterization
Innovative synthesis methodologies have been developed to produce these compounds efficiently. An example includes the efficient ultrasound-assisted synthesis of pyrazole-appended quinolinyl chalcones, characterized by spectroscopic, crystallographic, and biological investigations. These methods not only provide new compounds but also explore their anti-microbial properties, offering insights into their potential applications in medicinal chemistry (Prasath et al., 2015).
Photophysical Properties and Potential Applications
The photophysical properties of related compounds have been studied, with some showing promising results for applications in organic electronics or as molecular logic gates. For instance, the photophysical properties of 1-pyridine-3-phenylpyrazoloquinoline have been investigated, demonstrating the effect of pyridyl substituent on excited-state deactivation and its implementation in molecular logic gate applications. This suggests potential uses in advanced materials science and molecular electronics (Uchacz et al., 2019).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinoline, which is then coupled with 2-hydroxybenzoyl chloride to form the final product.", "Starting Materials": [ "2-fluorobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "6-bromo-2-chloro-4-phenylquinoline", "2-hydroxybenzoyl chloride" ], "Reaction": [ "Step 1: Synthesis of 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole\n- React 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate to form 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole.", "Step 2: Synthesis of 3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinoline\n- React 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole with 6-bromo-2-chloro-4-phenylquinoline to form 3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinoline.", "Step 3: Synthesis of 3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one\n- React 3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinoline with 2-hydroxybenzoyl chloride to form the final product, 3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one." ] } | |
CAS番号 |
361167-96-6 |
分子式 |
C26H19BrFN3O2 |
分子量 |
504.359 |
IUPAC名 |
3-[2-acetyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]-6-bromo-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C26H19BrFN3O2/c1-15(32)31-23(18-9-5-6-10-20(18)28)14-22(30-31)25-24(16-7-3-2-4-8-16)19-13-17(27)11-12-21(19)29-26(25)33/h2-13,23H,14H2,1H3,(H,29,33) |
InChIキー |
VOTOUPPRXYLGHQ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C5=CC=CC=C5F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-[(4-Methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2880115.png)



![N-[(5-Cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2880124.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide](/img/structure/B2880126.png)
![3-(3-Methylbutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2880127.png)

![(N,N'-dicyclohexylcarbamimidoyl) 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate](/img/structure/B2880129.png)
![N-(2-benzoyl-4-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2880131.png)
![2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2880133.png)
![(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide](/img/structure/B2880134.png)
